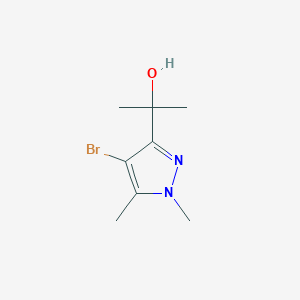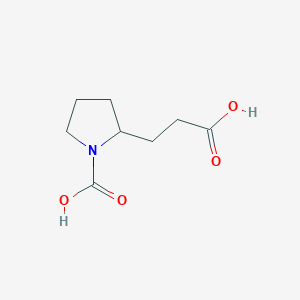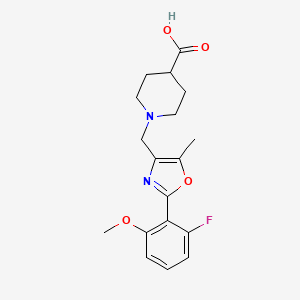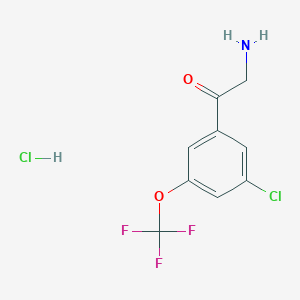
2-(4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)propan-2-ol is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This compound is characterized by the presence of a bromine atom, two methyl groups, and a hydroxyl group attached to the pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)propan-2-ol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 4-bromo-1,5-dimethyl-1H-pyrazole can be formed by reacting 4-bromo-3,5-dimethyl-1H-pyrazole with hydrazine under acidic conditions.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced through a nucleophilic substitution reaction. The brominated pyrazole is reacted with an appropriate alcohol, such as isopropanol, under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of 1,5-dimethyl-1H-pyrazol-3-yl)propan-2-ol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of 2-(4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)propan-2-one.
Reduction: Formation of 1,5-dimethyl-1H-pyrazol-3-yl)propan-2-ol.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
科学研究应用
2-(4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its bromine atom and hydroxyl group make it a suitable candidate for binding studies.
Medicine: Potential applications in drug discovery and development. It can be used as a lead compound for the design of new pharmaceuticals.
Industry: Used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 2-(4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)propan-2-ol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play a crucial role in its binding affinity and specificity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-Bromo-3,5-dimethyl-1H-pyrazole: Lacks the hydroxyl group, making it less versatile in certain reactions.
2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine: Contains an amine group instead of a hydroxyl group, leading to different chemical properties and applications.
4-Bromo-1-isopentyl-3,5-dimethyl-1H-pyrazole: Contains a longer alkyl chain, affecting its solubility and reactivity.
Uniqueness
2-(4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)propan-2-ol is unique due to the presence of both a bromine atom and a hydroxyl group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research.
属性
分子式 |
C8H13BrN2O |
|---|---|
分子量 |
233.11 g/mol |
IUPAC 名称 |
2-(4-bromo-1,5-dimethylpyrazol-3-yl)propan-2-ol |
InChI |
InChI=1S/C8H13BrN2O/c1-5-6(9)7(8(2,3)12)10-11(5)4/h12H,1-4H3 |
InChI 键 |
XPAHPMVHFFXXBM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NN1C)C(C)(C)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Chloro-2-[chloro(difluoro)methyl]pyridine](/img/structure/B12854855.png)

![3-morpholin-4-yl-7H-benzo[a]anthracen-12-one](/img/structure/B12854860.png)

![[4'-(Benzyloxy)[1,1'-biphenyl]-4-yl]methanol](/img/structure/B12854873.png)
![(E)-3-[(2R)-Morpholin-2-yl]prop-2-enoic acid](/img/structure/B12854878.png)
![[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-2-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methylbutanoyl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B12854890.png)

![2-Bromobenzo[d]oxazole-5-carboxamide](/img/structure/B12854899.png)

![4-Methyl-3-{[(3-methyloxetan-3-yl)methyl]amino}pentan-1-ol](/img/structure/B12854907.png)

![2,7a-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12854910.png)
